molecular formula C16H12BrN3O3 B3681525 N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide CAS No. 6504-78-5

N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide

Cat. No.: B3681525
CAS No.: 6504-78-5
M. Wt: 374.19 g/mol
InChI Key: HHMJPQZHTRBDEO-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H12BrN3O3 and its molecular weight is 374.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-bromo-2-pyridinyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is 373.00620 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H13BrN2O4C_{14}H_{13}BrN_2O_4 and a molecular weight of approximately 353.17 g/mol. The structure consists of a brominated pyridine moiety linked to a dioxoisoindole via a propanamide chain, which may contribute to its biological activity.

Anticonvulsant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant effects. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity across various seizure models in mice, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

Table 1: Anticonvulsant Activity of AS-1

Test ModelDose (mg/kg)Result
MES15, 30, 60Significant protection
s.c. PTZ15, 30, 60Significant protection
6-Hz (44 mA)15, 30, 60Potent protection

The anticonvulsant activity is believed to arise from the modulation of neurotransmitter systems and ion channels involved in seizure activity. The compound's ability to inhibit certain enzymes and receptors may enhance its therapeutic potential against epilepsy.

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are crucial for evaluating the safety and efficacy of new drugs. Studies on AS-1 revealed:

  • Permeability : High permeability in parallel artificial membrane permeability assays.
  • Metabolic Stability : Excellent stability on human liver microsomes with minimal inhibition of CYP450 enzymes.
  • Hepatotoxicity : No significant hepatotoxic effects observed at concentrations up to 10 μM .

Case Studies

In one study involving zebrafish models, incubation with AS-1 resulted in a significant decrease in epileptiform-like events during electroencephalographic assessments. This suggests that similar compounds may have potential applications in treating drug-resistant epilepsy .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-10-5-6-13(18-9-10)19-14(21)7-8-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,9H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMJPQZHTRBDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361837
Record name N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6504-78-5
Record name N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide

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